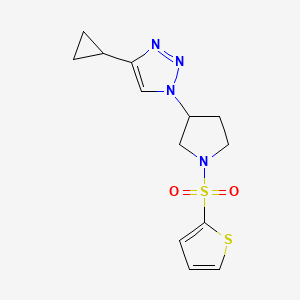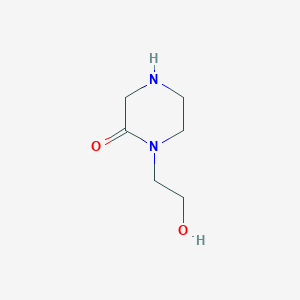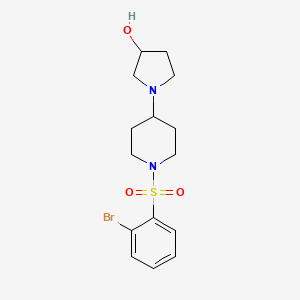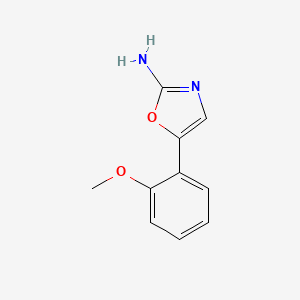
2-(Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-trimethylsilylpropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-trimethylsilylpropanal, commonly known as BTTSP, is a chemical compound that has gained significant attention in scientific research. It is a versatile compound that has been used in various fields, including biochemistry, pharmacology, and material science.
科学研究应用
BTTSP has been extensively used in scientific research due to its unique properties. It is a fluorescent compound that can be easily detected in biological systems. It has been used as a probe to study protein-protein interactions, enzyme activity, and cellular signaling pathways. BTTSP has also been used as a labeling reagent for biomolecules, such as peptides and nucleic acids. Moreover, BTTSP has been used in material science as a building block for the synthesis of functional materials, such as sensors and catalysts.
作用机制
BTTSP acts as a reversible inhibitor of enzymes that contain a cysteine residue in their active site. It forms a covalent bond with the cysteine residue, leading to the inhibition of enzyme activity. BTTSP has been shown to inhibit a wide range of enzymes, including proteases, kinases, and phosphatases. The mechanism of action of BTTSP has been extensively studied, and it has been used as a tool to elucidate the structure and function of enzymes.
Biochemical and Physiological Effects:
BTTSP has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of enzymes in various biological processes, such as apoptosis, autophagy, and cell cycle regulation. BTTSP has also been used to study the effects of drugs on enzyme activity and to screen for potential drug candidates. Moreover, BTTSP has been used to study the effects of environmental toxins on enzyme activity and to develop biomarkers for exposure to toxins.
实验室实验的优点和局限性
BTTSP has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It is also a fluorescent compound that can be easily detected in biological systems. BTTSP has been extensively studied, and its mechanism of action is well understood. However, BTTSP also has some limitations. It is a reversible inhibitor that may not be suitable for studying irreversible enzyme inhibition. Moreover, BTTSP may not be suitable for studying enzymes that do not contain a cysteine residue in their active site.
未来方向
There are several future directions for the use of BTTSP in scientific research. One direction is the development of BTTSP-based probes for imaging and diagnosis of diseases. BTTSP can be used to label biomolecules that are specific to certain diseases, such as cancer. Another direction is the development of BTTSP-based materials for applications in sensors and catalysis. BTTSP can be used as a building block for the synthesis of functional materials that have unique properties. Moreover, BTTSP can be used to study the effects of environmental toxins on enzyme activity and to develop biomarkers for exposure to toxins.
合成方法
The synthesis of BTTSP involves the reaction of 4-fluorobenzaldehyde with 2-aminobenzotriazole and trimethylsilylpropanal in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, reduction, and deprotection. The final product is obtained in high yield and purity.
属性
IUPAC Name |
2-(benzotriazol-1-yl)-2-(4-fluorophenyl)-3-trimethylsilylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OSi/c1-24(2,3)13-18(12-23,14-8-10-15(19)11-9-14)22-17-7-5-4-6-16(17)20-21-22/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUPXNVLUHGAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(C=O)(C1=CC=C(C=C1)F)N2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-trimethylsilylpropanal | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)




![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2916804.png)
![8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916805.png)
![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B2916809.png)


